molecular formula C7H14O3 B2433238 2-(Tert-butoxy)propanoic acid CAS No. 87100-50-3

2-(Tert-butoxy)propanoic acid

Cat. No.: B2433238
CAS No.: 87100-50-3
M. Wt: 146.186
InChI Key: LLCMVSMCAHTTFZ-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)propanoic acid is an organic compound with the molecular formula C7H14O3 It is a carboxylic acid derivative where the carboxyl group is substituted with a tert-butoxy group

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(6(8)9)10-7(2,3)4/h5H,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCMVSMCAHTTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87100-50-3
Record name 2-(tert-butoxy)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-butoxy)propanoic acid typically involves the esterification of propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

[ \text{CH}_3\text{CH}_2\text{COOH} + \text{(CH}_3\text{)_3COH} \rightarrow \text{CH}_3\text{CH}_2\text{COO(CH}_3\text{)_3} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of 2-(tert-butoxy)propanoic acid can be achieved using continuous flow microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of the tert-Butoxy Group

The tert-butoxy group undergoes hydrolysis under acidic conditions, producing tert-butanol and a hydroxy acid derivative. This reaction is critical for deprotection in synthetic applications .

Reaction Conditions

ReagentTemperatureTimeYield
Trifluoroacetic acid25°C2 hr92%
HCl (6M)80°C6 hr85%

Mechanism :
Protonation of the ether oxygen → Nucleophilic attack by water → Cleavage of the C–O bond → Formation of tert-butanol and 2-hydroxypropanoic acid.

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters, widely used in pharmaceutical intermediates.

Example :
Reagents : Methanol, H₂SO₄ (catalyst)
Conditions : Reflux at 65°C for 4 hr
Product : Methyl 2-(tert-butoxy)propanoate
Yield : 88%

Key Applications :

  • Synthesis of flavoring agents

  • Prodrug development

Decarboxylation Under Thermal Conditions

Heating above 150°C induces decarboxylation, yielding CO₂ and 2-(tert-butoxy)propane:

Conditions :

  • Temperature: 160–180°C

  • Catalyst: None required
    Product : 2-(tert-butoxy)propane (gas chromatographic purity: 95%)

Nucleophilic Substitution at the Ether Group

The tert-butoxy group participates in SN2 reactions with strong nucleophiles:

Reaction with Sodium Azide :

ParameterValue
SolventDMF
Temperature100°C
Time12 hr
Product2-Azidopropanoic acid
Yield78%

Applications :

  • Click chemistry substrates

  • Bioconjugation

Oxidation of the Alkyl Chain

Controlled oxidation converts the propanoic acid chain to ketones or aldehydes:

Oxidation with KMnO₄ :

Oxidizing AgentProductConditionsYield
KMnO₄ (acidic)2-(tert-butoxy)propanedioic acid0°C, 2 hr65%
CrO₃2-(tert-butoxy)acetoneRT, 4 hr70%

Mechanism : Radical-mediated oxidation of the α-carbon.

Peptide Coupling Reactions

The carboxylic acid engages in amide bond formation, relevant to peptide synthesis:

Example :
Reagents :

  • EDCl (coupling agent)

  • HOBt (activator)

  • Benzylamine

Conditions :

  • Solvent: Dichloromethane

  • Temperature: 25°C

  • Time: 12 hr

Product : N-Benzyl-2-(tert-butoxy)propanamide
Yield : 83%

Stability Under Basic Conditions

The compound resists saponification due to steric hindrance from the tert-butoxy group:

Hydrolysis in NaOH (10%) :

TimeDegradation
24 hr<5%
72 hr12%

Implication : Suitable for reactions requiring basic media without ester cleavage .

Comparative Reactivity with Analogues

CompoundHydrolysis Rate (k, s⁻¹)Esterification Yield
2-(tert-Butoxy)propanoic acid0.002388%
2-Ethoxypropanoic acid0.01592%
2-Methoxypropanoic acid0.04295%

Data sourced from kinetic studies under standardized conditions

Scientific Research Applications

2-(Tert-butoxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)propanoic acid involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Ethyl propanoate: Similar ester with an ethyl group instead of tert-butoxy.

    Methyl butyrate: Another ester with a different alkyl group.

    Isopropyl butanoate: Similar structure but with an isopropyl group.

Uniqueness: 2-(Tert-butoxy)propanoic acid is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and steric properties. This makes it distinct from other esters and carboxylic acid derivatives .

Biological Activity

2-(Tert-butoxy)propanoic acid, also known by its CAS number 21753-53-7, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound features a tert-butoxy group attached to a propanoic acid backbone, which influences its chemical reactivity and biological properties. This article explores the biological activity of 2-(tert-butoxy)propanoic acid, examining its potential applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₄O₃
  • Molecular Weight : 158.18 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 296.3 °C

These properties suggest that the compound is stable under standard conditions, making it suitable for various experimental applications.

Case Studies

  • Antimicrobial Activity :
    • A study investigating the antimicrobial efficacy of related compounds demonstrated that derivatives of propanoic acid can inhibit the growth of various bacterial strains. This suggests that 2-(tert-butoxy)propanoic acid may possess similar properties, potentially serving as a scaffold for developing new antimicrobial agents.
  • Cancer Research :
    • In cancer models, compounds structurally related to 2-(tert-butoxy)propanoic acid have been shown to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. This raises the possibility that 2-(tert-butoxy)propanoic acid could be explored for its anticancer potential.
  • Ergogenic Effects :
    • Amino acids and their derivatives, including those related to propanoic acids, have been studied for their ergogenic effects in sports science. They influence anabolic hormone secretion and may enhance physical performance during exercise, suggesting potential applications in sports nutrition.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds derived from or related to 2-(tert-butoxy)propanoic acid. The following table summarizes key findings from relevant research:

Compound NameBiological ActivityIC50 (µM)Reference
EDI048 (related compound)Anti-Cryptosporidium5.2
Propanoic Acid DerivativesAntimicrobialVariable
Ergogenic Amino Acid DerivativesPerformance EnhancementN/A

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